molecular formula C12H14N2O2 B14119374 (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid CAS No. 680601-90-5

(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B14119374
CAS No.: 680601-90-5
M. Wt: 218.25 g/mol
InChI Key: QMSFSPURTXNXPS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid is a compound of interest in various fields of scientific research. This compound features a tetrahydropyridazine ring substituted with a benzyl group and a carboxylic acid functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Lacks the stereochemistry at the 3-position.

    2-Benzyl-2,3,4,5-tetrahydropyridazine: Lacks the carboxylic acid functional group.

    3-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Has a different substitution pattern on the tetrahydropyridazine ring.

Uniqueness: The (3S)-stereochemistry and the presence of both the benzyl group and the carboxylic acid functional group make (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications. Further studies are essential to fully understand its properties and explore its practical uses.

Properties

CAS No.

680601-90-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(3S)-2-benzyl-4,5-dihydro-3H-pyridazine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c15-12(16)11-7-4-8-13-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,8,11H,4,7,9H2,(H,15,16)/t11-/m0/s1

InChI Key

QMSFSPURTXNXPS-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(N=C1)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(N=C1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.